3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone, also known as (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one, is a chemical compound with the molecular formula C17H15ClO3 and a molecular weight of 302.75 g/mol. This compound is primarily recognized as an impurity of fenofibrate, a medication used to treat high cholesterol and triglyceride levels. The compound is classified under antihyperlipidemics, specifically as an impurity reference material in pharmaceutical testing .
The synthesis of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone can be achieved through various organic synthesis methods. One common approach involves the reaction of 4-chlorobenzoyl chloride with phenolic compounds in the presence of a base, followed by subsequent reactions to form the butanone structure.
Technical Details:
The molecular structure of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone features a butanone backbone substituted with a phenoxy group and a chlorobenzoyl moiety.
Structural Data:
3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone can participate in various chemical reactions typical for ketones and aromatic compounds.
Reactions:
Technical Details:
Process:
The physical and chemical properties of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone are critical for its application in pharmaceuticals.
Physical Properties:
Chemical Properties:
3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone has several scientific uses primarily related to its role as an impurity in fenofibrate formulations.
Scientific Uses:
This compound plays a significant role in ensuring the safety and efficacy of pharmaceutical products containing fenofibrate, highlighting its importance in medicinal chemistry and drug development processes.
3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone (C₁₇H₁₅ClO₃) is a chiral organic compound with a molecular weight of 302.75 g/mol. Its structure integrates a butanone backbone linked via an ether bond to a para-substituted benzophenone system, featuring a chlorine atom at the 4′-position of one phenyl ring. The stereocenter at C3 exists as a racemate [(±)-form], as confirmed by stereochemical analysis [2]. The molecule exhibits two key pharmacophores: the chlorobenzoyl moiety (lipophilic domain) and the carbonyl groups (hydrogen-bond acceptors), enabling specific interactions in biological systems.
Table 1: Key Structural Features
Feature | Value/Description |
---|---|
Molecular Formula | C₁₇H₁₅ClO₃ |
Molecular Weight | 302.75 g/mol |
Stereochemistry | Racemic [(3RS)-configuration] |
Defined Stereocenters | 1 (C3 position) |
SMILES | CC(OC₁=CC=C(C=C₁)C(=O)C₂=CC=C(Cl)C=C₂)C(C)=O |
InChIKey | UGIBXSPOZIFSQB-UHFFFAOYSA-N |
This compound was first identified during the late 1990s as a synthetic intermediate and degradation product in fenofibrate manufacturing. Fenofibrate, a widely prescribed lipid-regulating agent, undergoes metabolic hydrolysis to form its active metabolite, fenofibric acid. 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone arises from the incomplete esterification or decarboxylation steps in fenofibrate synthesis. Its significance was underscored when the European Pharmacopoeia designated it as "Fenofibrate Impurity C" [5] [7]. The compound bears structural resemblance to fenofibric acid but lacks the carboxylic acid group, replacing it with a methyl ketone. This alteration reduces pharmacological activity but retains chemical reactivity, making it a critical analytical marker for drug quality control. The CAS registry number 217636-47-0 was assigned to standardize its identification in pharmaceutical databases [1] [3] [6].
Though pharmacologically inactive as a primary drug, 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone serves as a tool compound for studying peroxisome proliferator-activated receptor-alpha (PPARα) interactions. Its structural similarity to fenofibric acid allows researchers to probe the steric and electronic requirements for PPARα activation. Studies suggest that the ketone group disrupts key hydrogen-bonding networks necessary for receptor binding, explaining its lack of hypolipidemic effects [1] [7]. Nevertheless, it is indispensable in:
Table 2: Key Synonyms and Regulatory Identifiers
Synonym | Source | Identifier |
---|---|---|
Desmethyl Fenofibrate | USP | Catalog No: 1A07140 |
Fenofibrate EP Impurity C | LGC Standards | TRC-C364540 |
(3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | NCATS Inxight Drugs | UNII: 5CH8GD8WRU |
4-Chloro-4'-(1-methyl-2-oxopropoxy)benzophenone | SynThink Chemicals | CAS: 217636-47-0 |
Interactive Table: Compound Specifications
| **Property** | **Value** | **Source** | |-----------------|--------------------|--------------------| | Purity | >95% (HPLC) | [5] | | Storage | +4°C | [5] | | Format | Neat solid | [5] | | Molecular Mass | 302.752 Da | [2] | | HS Code | 291479 | [1] |
The synthesis of 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone typically involves Friedel-Crafts acylation of chlorobenzene with 4-hydroxybenzoic acid derivatives, followed by O-alkylation with 3-bromobutan-2-one [6]. Its crystalline structure (monoclinic P2₁/c space group) was confirmed via X-ray diffraction, revealing planarity in the benzophenone system and rotational flexibility at the ether linkage [10]. As a pharmaceutical reference material, it is commercially available as a "Pharmaceutical Analytical Impurity" (USP) for $450.00 per 25 mg vial [1] [4], underscoring its value in ensuring drug safety and efficacy.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4